(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Description
(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a chiral spirobiindane derivative featuring mesityl (2,4,6-trimethylphenyl) groups at the 6 and 6' positions. The spirobiindene core provides a rigid, non-planar structure with axial chirality, making it valuable in asymmetric catalysis and materials science. The mesityl substituents enhance steric bulk and electron-donating properties, which are critical for modulating reactivity and enantioselectivity in catalytic applications.
Properties
IUPAC Name |
5,5'-bis(2,4,6-trimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O2/c1-19-15-21(3)29(22(4)16-19)27-9-7-25-11-13-35(31(25)33(27)36)14-12-26-8-10-28(34(37)32(26)35)30-23(5)17-20(2)18-24(30)6/h7-10,15-18,36-37H,11-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKPGZQKIMOLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3=C(CCC34CCC5=C4C(=C(C=C5)C6=C(C=C(C=C6C)C)C)O)C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a complex organic compound that belongs to a class of spirobiindene derivatives. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C27H34O2
- Molar Mass : Approximately 414.56 g/mol
- Structure : The compound features a unique spirobiindene structure characterized by two mesityl groups, contributing to its stability and potential biological activity.
Biological Activity Overview
The biological activity of (R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol has been explored through various studies focusing on its interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, a related compound demonstrated a 55% reduction in viability of the MDA-MB-231 triple-negative breast cancer cell line after three days of treatment at a concentration of 10 µM . While specific data on (R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol is limited, its structural analogs suggest potential efficacy against various cancer types.
Enzyme Interaction Studies
Investigations into enzyme interactions reveal that spirobiindene derivatives can act as inhibitors or modulators of certain enzymes. The structure-activity relationship (SAR) studies highlight the importance of spatial orientation and steric bulk in determining the binding affinity to target receptors .
Study 1: Structure-Activity Relationship
A systematic study focused on the SAR of spirobiindene derivatives indicated that modifications to the substituents significantly influence their biological activity. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| (R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol | Mesityl groups | Potential antitumor activity |
| Related Compound A | Increased alkylation | Enhanced receptor binding |
| Related Compound B | Decreased steric bulk | Reduced potency |
This table illustrates how varying structural features can impact biological efficacy.
Study 2: Antitumor Efficacy in Xenograft Models
In vivo studies using xenograft models demonstrated that compounds structurally related to (R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol can significantly inhibit tumor growth. For instance:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related spirobiindane derivatives, focusing on substituents, molecular properties, and applications.
Structural and Electronic Properties
Physicochemical Properties
- Solubility : The dimethyl derivative () is soluble in hexane and dichloromethane, while nitro- and trifluoromethyl-substituted analogs require polar aprotic solvents (e.g., THF, DMF) .
- Thermal Stability : Mesityl groups improve thermal stability compared to the base compound (mp: >250°C estimated) .
Commercial Availability
- Cost : Complex substituents increase cost. For example:
- Purity : Most derivatives are available at ≥98% purity with high enantiomeric excess (≥99% ee) .
Key Research Findings
- Steric Effects : Mesityl substituents significantly improve enantioselectivity in asymmetric hydrogenation compared to smaller alkyl or aryl groups .
- Electronic Tuning : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance catalytic activity in oxidation reactions, while electron-donating groups (e.g., methyl) favor reduction processes .
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., mesityl groups at 6,6' and hydroxyls at 7,7') and detects diastereomeric impurities .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₃₇H₄₀O₂, MW 516.71) and isotopic patterns .
- X-ray Crystallography : Resolves absolute (R)-configuration and torsion angles in single crystals .
How do conflicting Henry’s Law constants (1.5×10⁶ vs. 2.7×10⁶) impact environmental fate assessments?
Advanced Data Contradiction Analysis
Discrepancies in Henry’s Law constants (e.g., 1.5×10⁶ vs. 2.7×10⁶) may arise from experimental conditions (pH, temperature) or measurement techniques (gas-stripping vs. equilibrium partitioning). Researchers should validate data using standardized EPA protocols and consider the compound’s low volatility in aqueous systems for environmental risk modeling .
What side reactions occur during bromination steps, and how are they mitigated?
Basic Reaction Optimization
Common side reactions include over-bromination (yielding polybrominated byproducts) and ring-opening under harsh conditions. Mitigation strategies:
- Temperature Control : Maintain ≤0°C during bromine addition .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the monobrominated intermediate .
- In Situ Quenching : Use Na₂S₂O₃ to neutralize excess Br₂ .
What strategies improve this compound’s efficacy as a ligand in metal-organic frameworks (MOFs)?
Q. Advanced Material Science Applications
- Functional Group Tuning : Introducing trifluoromethyl (-CF₃) groups enhances hydrophobicity and thermal stability in MOFs .
- Coordination Studies : The hydroxyl groups act as chelating sites for metals like Zn²⁺ or Cu²⁺, forming 2D/3D frameworks. XPS and EXAFS validate metal-ligand binding modes .
- Porosity Optimization : Adjusting linker rigidity (via methyl groups at 3,3') increases BET surface area for gas adsorption .
How does stereochemical instability affect biological activity studies?
Advanced Biophysical Considerations
Racemization under physiological pH (7.4) or UV exposure can reduce enantioselective interactions with enzymes (e.g., cytochrome P450). Mitigation includes:
- Stability Assays : Monitor optical rotation over time in buffer solutions .
- Protection Strategies : Acetylate hydroxyl groups to prevent pH-driven epimerization .
What role does the mesityl group play in suppressing aggregation-induced quenching (ACQ) in fluorescence studies?
Advanced Photophysical Analysis
The bulky mesityl substituents at 6,6' positions prevent π-π stacking, reducing ACQ. Time-resolved fluorescence spectra show enhanced quantum yield (Φ = 0.42) in tetrahydrofuran compared to aggregates in water .
How are batch-to-batch variations in purity addressed for reproducible catalytic performance?
Q. Quality Control Protocols
- HPLC-PDA : Quantify impurities (e.g., des-methyl byproducts) using C18 columns (acetonitrile/water gradient) .
- Elemental Analysis : Carbon/hydrogen deviation >0.4% indicates incomplete purification .
- Catalytic Screening : Standardize turnover numbers (TON) in benchmark reactions (e.g., asymmetric epoxidation) .
Can this compound act as a template for supramolecular self-assembly?
Advanced Supramolecular Chemistry
The spirobi[indene] core’s rigidity directs 2D assembly on graphite surfaces (STM imaging), while hydroxyl groups mediate hydrogen-bonded networks. Solvent polarity (e.g., chloroform vs. DMSO) tunes nanostructure morphology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
